Dgts

mRNA delivery Lipid nanoparticles Gene therapy

Choose research-grade DGTS (Diacylglyceryl-N,N,N-trimethylhomoserine) over generic phospholipids for phosphate-independent applications. DGTS uniquely replaces phosphatidylcholine in eukaryotic membranes and, in LNP-mRNA formulations, delivers a 4.5-fold improvement in hepatic transfection vs. DSPC without altering particle parameters. This ≥99% pure, phosphorus-free betaine lipid is the only validated option for synthetic biology systems requiring complete PtdCho replacement. For PON1-targeted atherosclerosis studies, lyso-DGTS provides unmatched activation potency. Don't risk substitution—secure the lipid specifically engineered for these distinct functional outcomes.

Molecular Formula C42H81NO7
Molecular Weight 712.1 g/mol
Cat. No. B12365095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDgts
Molecular FormulaC42H81NO7
Molecular Weight712.1 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)OCC(COCCC(C(=O)[O-])[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC
InChIInChI=1S/C42H81NO7/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-40(44)49-37-38(36-48-35-34-39(42(46)47)43(3,4)5)50-41(45)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h38-39H,6-37H2,1-5H3/t38-,39-/m0/s1
InChIKeyJENDGLMWMJVGPR-YDAXCOIMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DGTS as a Phosphorus-Free Betaine Lipid: Fundamental Properties and Research-Grade Specifications


Diacylglyceryl-N,N,N-trimethylhomoserine (DGTS) is a zwitterionic, phosphorus-free betaine lipid that serves as a structural and functional analog of phosphatidylcholine (PtdCho) [1]. Naturally occurring in the membranes of algae, nonvascular plants, fungi, and certain soil bacteria, DGTS acts as a phospholipid surrogate, particularly under phosphate-limiting conditions where it enables membrane integrity without reliance on phosphorus [2]. Research-grade DGTS (CAS 1607456-57-4; C42H81NO7; MW 712.10) is commercially available at ≥99% purity as determined by thin-layer chromatography (TLC), and is supplied as a powder suitable for use as an analytical lipid standard [3].

Why Generic Phospholipid Substitution Fails: The Critical Role of DGTS in Phosphate-Free Membrane Remodeling and LNP Transfection


DGTS cannot be functionally interchanged with conventional zwitterionic phospholipids such as DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) or DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) due to fundamental physicochemical and biological differences. As a phosphorus-free betaine lipid, DGTS enables membrane biogenesis independent of environmental phosphate availability, a property absent in all phospholipids [1]. Structurally, DGTS contains a quaternary ammonium moiety and a butanoate-linked polar headgroup with distinct acyl chain preferences (C16:0 palmitic acid vs. C18:0 stearic acid in DSPC), resulting in divergent lipid packing parameters, membrane fluidity, and protein interaction profiles [2]. In applied contexts, substituting DSPC with DGTS in lipid nanoparticle (LNP) formulations produces quantifiably different transfection outcomes—improving hepatic mRNA delivery in vivo while maintaining comparable nasal cavity performance [3]. These differential effects cannot be predicted from nominal functional similarity, underscoring the procurement risk of generic substitution.

Quantitative Differentiation Evidence for DGTS: Head-to-Head Data Against DSPC, PC, and DGTA


DGTS Confers Hepatic mRNA Transfection Superiority Over DSPC in Lipid Nanoparticle Formulations

In a direct comparative study evaluating naturally derived membrane lipids for mRNA delivery, lipid nanoparticles (LNPs) formulated with DGTS as the structural lipid demonstrated significantly enhanced liver transfection efficiency compared to LNPs formulated with the conventional synthetic phospholipid DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine). Specifically, following intravenous administration in mice, DGTS LNPs produced a 4.5-fold higher total liver luminescence signal than DSPC LNPs, as quantified by IVIS imaging of luciferase mRNA expression [1]. Both formulations maintained comparable particle size (DGTS LNPs: 78.9 ± 2.3 nm, PDI 0.104 ± 0.030; DSPC LNPs: 80.5 ± 5.2 nm, PDI 0.132 ± 0.024) and mRNA encapsulation efficiency (DGTS LNPs: 90.9 ± 2.0%; DSPC LNPs: 93.2 ± 1.1%), isolating the transfection advantage to the lipid's structural and physicochemical properties rather than formulation quality variations [1]. Notably, this liver transfection advantage was route-specific: when administered intranasally, DGTS LNPs and DSPC LNPs exhibited similar transfection ability, highlighting that DGTS differentiation is context-dependent and not universal [2].

mRNA delivery Lipid nanoparticles Gene therapy

DGTS Enables Complete Functional Replacement of Phosphatidylcholine in Engineered Yeast Membranes

In a landmark metabolic engineering study, the complete replacement of phosphatidylcholine (PtdCho) by DGTS was achieved in Saccharomyces cerevisiae through heterologous expression of the BTA1 gene encoding DGTS synthase. Quantitative lipidomic analysis confirmed that the engineered strain contained DGTS as its sole zwitterionic membrane lipid, with PtdCho levels reduced to undetectable limits [1]. Critically, this engineered strain maintained viability, growth rate, and all essential membrane biogenesis and organelle assembly processes, demonstrating that DGTS can fully and functionally substitute for PtdCho in a eukaryotic membrane system without compromising cellular fitness [1]. This finding stands in stark contrast to the behavior of other PtdCho analogs: the betaine lipid DGTA, a structural isomer of DGTS, cannot independently support membrane function and is instead biosynthetically derived from DGTS as a precursor [2]. In phosphate-deprived Chlorella kessleri, DGTS replaces both phosphatidylcholine and phosphatidylethanolamine—the two most abundant phospholipids—underscoring its unique capacity as a dual phospholipid surrogate [3].

Synthetic biology Membrane engineering Phosphate metabolism

Lyso-DGTS (C20:5,0) Increases PON1 Lactonase Activity In Vivo, Reducing Serum Glucose to Normal Diet Levels in HFD Mice

In a direct in vivo efficacy study, the lyso-DGTS derivative (C20:5,0) isolated from Nannochloropsis sp. was administered to mice fed a high-fat diet (HFD) via subcutaneously implanted osmotic mini-pumps. Following supplementation, serum paraoxonase 1 (PON1) lactonase activity increased significantly compared to HFD controls [1]. Concomitantly, serum glucose concentrations in lyso-DGTS-treated HFD mice decreased to levels statistically indistinguishable from those of mice fed a normal chow diet, representing a full normalization of the HFD-induced hyperglycemic phenotype [1]. In vitro mechanistic studies revealed that lyso-DGTS interacts with recombinant PON1 (rePON1) spontaneously with a binding free energy (ΔG) of −22.87 kJ mol⁻¹ at 25 °C, primarily via hydrogen bonding and van der Waals interactions [1]. In a subsequent structure-activity relationship (SAR) study comparing lyso-DGTS with endogenous analogs (lyso-PC, lyso-PAF, and lyso-PAF-like lipids), lyso-DGTS demonstrated the highest magnitude of PON1 lactonase activation among all tested compounds, confirming that the specific polar headgroup and acyl chain composition of DGTS-derived lipids confer unique PON1-interacting properties not shared by structurally similar lysophospholipids [2].

Cardiovascular disease HDL function Paraoxonase 1

DGTS Possesses Distinct Acyl Chain Composition and Biosynthetic Relationship to DGTA

In Ochromonas danica, the two major betaine lipids, DGTS and DGTA, exhibit markedly different fatty acid profiles. DGTS is predominantly enriched in myristic acid (14:0) and linoleic acid (18:2), whereas DGTA contains substantially higher proportions of stearic acid (18:0), linoleic acid (18:2), and docosapentaenoic acid (22:5) [1]. Pulse-chase radiolabeling experiments using [3H]glycerol/[14C]polar moiety double-labeled DGTS demonstrated that DGTS serves as the direct metabolic precursor for DGTA biosynthesis, with the labeled DGTS polar group being specifically incorporated into DGTA while preserving the original isotope ratio [2]. This precursor-product relationship is further supported by methionine incorporation studies showing that the C-1 carbon of methionine is uniquely incorporated into DGTS but not DGTA, consistent with decarboxylation during DGTS-to-DGTA conversion [3]. In targeted lipidomics analysis of Nannochloropsis oceanica under phosphorus starvation, DGTS was identified as the central intermediate in glycerolipid remodeling, acting as the primary carrier for C18 fatty acid desaturation and channeling acyl groups into triacylglycerol (TAG) accumulation [4].

Lipidomics Biosynthetic pathways Algal lipid biochemistry

DGTS-Deficient Nannochloropsis Mutants Exhibit Quantifiable Growth Retardation Under Phosphate Starvation

CRISPR-Cas9-mediated knockout of the BTA1 gene encoding DGTS synthase in Nannochloropsis oceanica generated DGTS-deficient mutants that were subjected to phosphate starvation conditions. Compared to wild-type controls, DGTS-deficient mutants displayed significant growth retardation under phosphate-depleted medium, with a measurable reduction in biomass accumulation [1]. This growth defect was specifically attributable to the absence of DGTS and could not be compensated by the upregulation of other membrane lipids. Conversely, overexpression of BTA1 leading to excessive DGTS production resulted in a concomitant decrease in monogalactosyldiacylglycerol (MGDG), a major plastid membrane lipid with high eicosapentaenoic acid (EPA) content, demonstrating a reciprocal regulatory relationship between DGTS and plastidial galactolipids [1]. The phenotype is consistent with findings in Cryptococcus neoformans, where bta1Δ mutants lacking DGTS synthase grew more slowly than wild-type in RPMI culture medium and exhibited hypovirulence in a murine model of cryptococcosis [2].

Algal biotechnology Phosphate stress Gene knockout studies

DGTS Is Structurally Distinct from DSPE/DOPE and Functions as a Plant-Derived Helper Lipid in LNP Formulations

DGTS is a plant-derived helper lipid that shares structural similarity with the synthetic phospholipids DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) and DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) but features a critical distinguishing element: a butanoate-linked quaternary ammonium salt instead of a phosphate-containing headgroup . This structural divergence confers DGTS with phosphorus-free zwitterionic character, making it uniquely suited for phosphate-free formulations. In comparative LNP formulation studies, DGTS LNPs maintained similar particle size (78.9 ± 2.3 nm) and encapsulation efficiency (90.9 ± 2.0%) to DSPC LNPs (80.5 ± 5.2 nm; 93.2 ± 1.1%), confirming that DGTS integrates seamlessly into standard LNP manufacturing workflows without compromising physical formulation parameters [1]. The shorter palmitic acid (C16:0) acyl chains of DGTS, compared to the stearic acid (C18:0) chains of DSPC, contribute to altered membrane fluidity and lipid packing, which are hypothesized to underlie the differential in vivo transfection outcomes [1]. DGTS is a structural isomer of DGTA but is distinguished by its independent membrane-supporting functionality, as DGTA cannot substitute for phospholipids without prior DGTS biosynthesis [2].

Lipid nanoparticle formulation Helper lipids mRNA vaccines

High-Impact Research and Industrial Application Scenarios for DGTS


Phosphate-Free Synthetic Biology and Membrane Engineering

For synthetic biology projects engineering phosphate-independent membrane systems, DGTS is the only lipid validated to support complete and functional replacement of phosphatidylcholine in eukaryotic cells [1]. The BTA1 gene encoding DGTS synthase has been successfully expressed in S. cerevisiae, enabling growth without detectable PtdCho [1]. DGTS-deficient Nannochloropsis mutants exhibit growth retardation under phosphate starvation, confirming DGTS as essential for adaptation to low-phosphate environments [2]. Researchers constructing phosphate-sensing biosensors, developing phosphate-independent bioproduction chassis, or studying phosphorus-limitation responses should prioritize DGTS over other betaine lipids due to its unique functional autonomy.

Lipid Nanoparticle Formulation for Hepatic mRNA Delivery

For LNP-based mRNA therapeutics targeting the liver, DGTS confers a 4.5-fold improvement in hepatic transfection efficiency over DSPC when delivered intravenously, without altering particle size or encapsulation efficiency [3]. This route-specific advantage positions DGTS as a superior structural lipid for liver-directed gene therapies, vaccines, and genome editing applications. Formulation scientists developing hepatic mRNA-LNP products should consider DGTS to enhance payload delivery while maintaining robust manufacturing parameters; however, for intranasal or inhalable applications, DGTS performs comparably to DSPC and may not justify the switch [4].

Cardiovascular and Metabolic Disease Research with Lyso-DGTS Derivatives

Lyso-DGTS (C20:5,0) and its synthetic derivatives enhance PON1 lactonase activity in vitro and in vivo, reduce serum glucose to normal diet levels in HFD mice, and increase PON1 penetration into macrophages while preventing oxidized LDL-induced lipid accumulation [5]. Structure-activity relationship studies confirm that lyso-DGTS activates PON1 with greater potency than endogenous lysophospholipid analogs [6]. This distinct pharmacological profile supports the use of lyso-DGTS in studies of HDL functionality, atherosclerosis prevention, and metabolic syndrome intervention. Researchers investigating PON1-targeted therapeutics or HDL quality improvement should differentiate lyso-DGTS from generic lysophosphatidylcholines, which lack comparable PON1-activating properties.

Algal Lipidomics and Phosphate-Starvation Response Studies

In algal systems, DGTS serves as the central intermediate in glycerolipid remodeling under phosphorus deprivation, acting as the primary carrier for C18 fatty acid desaturation and facilitating acyl group channeling into TAG accumulation [7]. DGTS exhibits a distinct fatty acid profile enriched in 14:0 and 18:2, contrasting with DGTA's enrichment in 18:0, 18:2, and 22:5 [8]. DGTS is also the direct metabolic precursor to DGTA [9]. For lipidomics studies of phosphate starvation, algal biotechnology aimed at EPA/TAG production, or metabolic flux analyses of betaine lipid pathways, DGTS (and its isotopically labeled analogs such as DGTS-d9) provides a critical analytical reference and experimental target distinct from DGTA and phospholipids.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dgts

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.